molecular formula C14H15NO2 B1648993 2-(2-Methoxyphenoxy)-4-methylaniline CAS No. 946683-35-8

2-(2-Methoxyphenoxy)-4-methylaniline

Cat. No.: B1648993
CAS No.: 946683-35-8
M. Wt: 229.27 g/mol
InChI Key: JVWQFBGKHUJSJE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-4-methylaniline is an organic compound with a complex structure that includes a methoxy group, a phenoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-4-methylaniline typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxyphenoxy)ethylamine through a series of reactions involving chloroethane and potassium phthalimide, followed by basic hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. This includes the use of specific solvents and bases, as well as controlled temperatures and reaction times to ensure high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids (HCl, HBr, H2SO4), bases (NaOH, KOH), and solvents like ethanol and dioxane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(2-Methoxyphenoxy)-1-phenylethanol
  • 2-Methoxyphenyl anisole
  • 4-Phenoxyphenol

Uniqueness

2-(2-Methoxyphenoxy)-4-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-8-11(15)14(9-10)17-13-6-4-3-5-12(13)16-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWQFBGKHUJSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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